Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate

Physicochemical Properties Medicinal Chemistry Lead Optimization

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (CAS 1092460-44-0) is a piperidine-3-carboxylate derivative featuring an N-pent-4-enyl substitution and an ethyl ester moiety at the 3-position. The compound is characterized by the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol.

Molecular Formula C13H23NO2
Molecular Weight 225.33 g/mol
CAS No. 1092460-44-0
Cat. No. B1440286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(pent-4-enyl)piperidine-3-carboxylate
CAS1092460-44-0
Molecular FormulaC13H23NO2
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)CCCC=C
InChIInChI=1S/C13H23NO2/c1-3-5-6-9-14-10-7-8-12(11-14)13(15)16-4-2/h3,12H,1,4-11H2,2H3
InChIKeyVQQQGEOEVKXBTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (CAS 1092460-44-0): Core Identity and Procurement Baseline


Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate (CAS 1092460-44-0) is a piperidine-3-carboxylate derivative featuring an N-pent-4-enyl substitution and an ethyl ester moiety at the 3-position . The compound is characterized by the molecular formula C13H23NO2 and a molecular weight of 225.33 g/mol . It is commercially available from multiple vendors at a minimum purity specification of 95% . The pent-4-enyl side chain provides a terminal alkene functionality, which distinguishes this compound from simpler N-alkyl piperidine-3-carboxylates and offers a distinct reactive handle for downstream synthetic transformations .

Why Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate Cannot Be Directly Substituted by Common N-Alkyl Analogs


Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate possesses a terminal alkene in its N-pent-4-enyl side chain, a functional group absent in the more widely available N-methyl or N-ethyl piperidine-3-carboxylate analogs [1]. This alkene provides a site for orthogonal chemical transformations—such as metathesis, hydroboration, or radical cyclization—that are not accessible with saturated N-alkyl substituents . Substituting this compound with a saturated analog would therefore eliminate the capacity for alkene-directed synthetic strategies, which can be critical in the construction of complex molecular architectures in medicinal chemistry campaigns .

Quantitative Evidence for Differentiated Selection of Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate


Molecular Weight and Lipophilicity: Contrasting N-Alkyl Substituent Contributions

The N-pent-4-enyl substituent in Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate imparts a significantly higher molecular weight and lipophilicity compared to N-methyl and N-ethyl analogs. The target compound has a molecular weight of 225.33 g/mol and an estimated cLogP of 2.8 . In contrast, Ethyl 1-methylpiperidine-3-carboxylate (CAS 5166-67-6) has a molecular weight of 171.24 g/mol and an experimental LogP of 0.83 [1]. Ethyl 1-ethylpiperidine-3-carboxylate (CAS 57487-93-1) has a molecular weight of 185.26 g/mol . The quantified difference of 54.09 g/mol in molecular weight and a predicted ~2 log unit increase in cLogP indicates that the target compound is more hydrophobic and has a larger spatial footprint .

Physicochemical Properties Medicinal Chemistry Lead Optimization

Rotatable Bond Count and Conformational Flexibility: Enhanced Degrees of Freedom

The pent-4-enyl side chain increases the number of rotatable bonds in Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate to 7, as determined by analysis of its SMILES structure (C=CCCCN1CCCC(C(=O)OCC)C1) . In comparison, Ethyl 1-methylpiperidine-3-carboxylate has 3 rotatable bonds, and Ethyl 1-ethylpiperidine-3-carboxylate has 4 rotatable bonds [1]. This represents a 2.3-fold increase in conformational flexibility relative to the methyl analog. The added rotational freedom permits a wider exploration of conformational space, which can be critical for achieving optimal target engagement or for studying entropy-enthalpy compensation in ligand binding [2].

Molecular Modeling Conformational Analysis Structure-Activity Relationship

Hydrogen Bond Acceptor Count: Identical Profile Despite Increased Size

Despite its larger molecular weight and extended N-alkyl chain, Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate maintains the same number of hydrogen bond acceptors (3) as its N-methyl and N-ethyl analogs [1]. The nitrogen of the piperidine ring and the two oxygen atoms of the ester moiety constitute the three H-bond acceptors across all three compounds . This invariance means that the target compound introduces steric and hydrophobic bulk without altering the core pharmacophoric hydrogen-bonding profile. For medicinal chemists, this allows for the modulation of physicochemical properties (e.g., lipophilicity, size) while preserving key polar interaction motifs, a valuable feature in lead optimization [2].

Pharmacophore Modeling Hydrogen Bonding Drug Design

Purity Specification Parity: Baseline Quality Comparable to Common Analogs

Vendor specifications for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate indicate a minimum purity of 95%, which is consistent with the purity levels offered for its N-ethyl and N-methyl analogs . For instance, Ethyl 1-methylpiperidine-3-carboxylate is available at ≥95% (GC) and up to 99.11% from specialty suppliers, while Ethyl 1-ethylpiperidine-3-carboxylate is offered at 95%+ purity . This parity in purity specification means that procurement of the target compound does not necessitate a compromise in chemical quality relative to more common analogs. Researchers can confidently select the pent-4-enyl derivative based on its unique structural features without sacrificing baseline material quality .

Quality Control Procurement Specification Chemical Purity

Validated Application Scenarios for Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate Based on Differential Evidence


Medicinal Chemistry: Lead Optimization Requiring Modulated Lipophilicity and Conformational Flexibility

In lead optimization campaigns where a piperidine-3-carboxylate scaffold is established but increased lipophilicity and conformational entropy are desired, Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate serves as a direct replacement for N-methyl or N-ethyl analogs. The compound provides an estimated 2 log unit increase in cLogP and 4 additional rotatable bonds relative to the N-methyl derivative [1], enabling systematic exploration of SAR for hydrophobic binding pockets or for tuning ADME properties such as membrane permeability and metabolic stability .

Synthetic Methodology: Orthogonal Functionalization via Terminal Alkene

The terminal alkene of the pent-4-enyl side chain offers a chemoselective handle for transformations that are incompatible with saturated N-alkyl groups. This includes cross-metathesis, hydroboration/oxidation, and radical cyclization reactions [1]. Researchers can exploit this feature to construct complex molecular architectures without the need for additional protection/deprotection steps, streamlining synthetic routes to polysubstituted piperidine derivatives .

Fragment-Based Drug Discovery: Introduction of Lipophilic Bulk While Preserving Core Pharmacophore

In fragment-based drug discovery, maintaining the hydrogen-bonding profile of a core fragment while incrementally increasing hydrophobic bulk is a common strategy to improve target affinity. Ethyl 1-(pent-4-enyl)piperidine-3-carboxylate retains the 3 H-bond acceptor motif of simpler N-alkyl analogs but adds 40-54 g/mol of molecular weight and substantial lipophilic surface area [1]. This allows medicinal chemists to probe hydrophobic sub-pockets without altering the polar interaction network of the piperidine-3-carboxylate core .

Procurement for Structure-Activity Relationship (SAR) Studies

The compound is a suitable building block for systematic SAR studies exploring the effect of N-alkyl chain length and unsaturation on biological activity. With a minimum purity specification of 95% that is equivalent to common analogs , procurement for parallel synthesis or library generation is straightforward. Researchers can confidently compare the biological profiles of N-methyl, N-ethyl, and N-pent-4-enyl derivatives in the same assay to dissect the contributions of size, lipophilicity, and conformational flexibility to target engagement [1].

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